4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This specific compound is characterized by the presence of ethoxy and dimethyl substituents on the indanone core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production of indanones, including this compound, often employs catalytic processes to ensure high yields and selectivity. Nickel-catalyzed reductive cyclization of enones is one such method, providing high enantiomeric induction . Additionally, rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives can be used to synthesize enantioenriched indanone derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its pharmacological properties, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler indanone derivative without ethoxy and dimethyl substituents.
2,3-Dihydro-1H-inden-1-one: Another indanone derivative with different substituents.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with dimethyl groups at different positions.
Uniqueness
4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethoxy and dimethyl groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61808-31-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-ethoxy-6,7-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-12-7-8(2)9(3)13-10(12)5-6-11(13)14/h7H,4-6H2,1-3H3 |
InChI Key |
MEOUUCFSPFAYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCC(=O)C2=C(C(=C1)C)C |
Origin of Product |
United States |
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